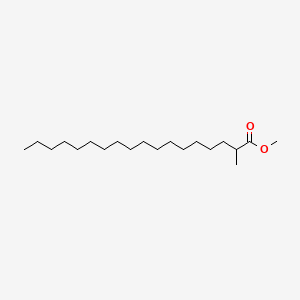
Methyl 2-methylstearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylstearate is an organic compound with the molecular formula C20H40O2. It is a type of fatty acid methyl ester derived from 2-methylstearic acid. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of biodegradable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylstearate can be synthesized through the esterification of 2-methylstearic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylstearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylstearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a lubricant in various mechanical applications.
Mechanism of Action
The mechanism of action of methyl 2-methylstearate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes such as esterases, leading to the release of 2-methylstearic acid and methanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl stearate: Similar in structure but lacks the methyl group at the 2-position.
Methyl oleate: Contains a double bond in the fatty acid chain.
Methyl palmitate: Has a shorter carbon chain compared to methyl 2-methylstearate.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural difference can also affect its interaction with biological systems and its suitability for specific applications.
Properties
CAS No. |
2490-22-4 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
OVWHQBWRKHEQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















